9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10939726
InChI: InChI=1S/C16H13N3O/c20-15-11-19-14-9-5-4-8-13(14)18(16(19)17-15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
SMILES: C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4
Molecular Formula: C16H13N3O
Molecular Weight: 263.29 g/mol

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

CAS No.:

Cat. No.: VC10939726

Molecular Formula: C16H13N3O

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one -

Specification

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
IUPAC Name 4-benzyl-1H-imidazo[1,2-a]benzimidazol-2-one
Standard InChI InChI=1S/C16H13N3O/c20-15-11-19-14-9-5-4-8-13(14)18(16(19)17-15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
Standard InChI Key DJCSUOPYXMFZQB-UHFFFAOYSA-N
SMILES C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4
Canonical SMILES C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The molecular formula of 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is deduced as C16H13N3O\text{C}_{16}\text{H}_{13}\text{N}_3\text{O}, with a molecular weight of 263.30 g/mol. The core structure combines a benzimidazole scaffold (a benzene fused to an imidazole ring) with an additional imidazo ring, forming a tricyclic system. Key structural attributes include:

  • Benzyl group: Positioned at the 9th nitrogen atom, this substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability .

  • Ketone group: At position 2, this moiety introduces hydrogen-bonding capabilities, which could influence binding interactions with biological targets .

Comparative analysis with simpler analogs, such as 3H-imidazo[1,2-a]benzimidazole (CAS 247-80-3, C9H7N3\text{C}_9\text{H}_7\text{N}_3), highlights the expanded aromatic system and functionalization in the target compound .

Synthetic Strategies and Methodological Considerations

The synthesis of fused benzimidazole derivatives often involves multicomponent reactions, cross-coupling strategies, and cyclization steps. For 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, a plausible route could involve:

Precursor Preparation

  • Formation of 2-(2-Bromophenyl)-1H-benzimidazole: Reacting 1,2-diaminobenzene with 2-bromoaryl aldehydes in the presence of oxidative agents (e.g., H2O2/CAN\text{H}_2\text{O}_2/\text{CAN}) yields halogenated benzimidazole intermediates .

  • Benzylation: Introducing the benzyl group via nucleophilic substitution or Ullmann-type coupling under copper catalysis .

Representative Reaction Conditions

StepReagents/ConditionsPurpose
1CuI,K2CO3,DMF,150C\text{CuI}, \text{K}_2\text{CO}_3, \text{DMF}, 150^\circ\text{C}C–N coupling
2Cu(OAc)2H2O\text{Cu(OAc)}_2\cdot\text{H}_2\text{O}Oxidative cyclization
3Column chromatography (EtOAc/hexane)Purification

This method aligns with protocols for synthesizing imidazo[1,2-c]quinazolines, yielding products in 35–70% efficiency .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for related compounds suffer from moderate yields (35–70%) . Exploring palladium catalysis or microwave-assisted synthesis could improve efficiency.

  • Biological Screening: Prioritize in vitro assays against viral, inflammatory, and cancer targets to validate hypotheses derived from structural analogs .

  • ADMET Profiling: Assess the compound’s pharmacokinetics, including solubility (LogP ~1.19 predicted) and metabolic stability.

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